molecular formula C28H44O3 B602409 methylene calcitriol CAS No. 1428946-52-4

methylene calcitriol

Cat. No.: B602409
CAS No.: 1428946-52-4
M. Wt: 428.65
InChI Key:
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Description

Methylene calcitriol is a synthetic analog of calcitriol, which is an active form of vitamin D. It is known for its enhanced solubility and absorption compared to calcitriol. This compound plays a crucial role in promoting calcium and phosphorus absorption, thereby maintaining bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylene calcitriol is typically synthesized through chemical modification of calcitriol. The process involves introducing a methylene group into the calcitriol structure. One common method includes the use of peroxygenase enzymes to hydroxylate the C-H bond at specific positions .

Industrial Production Methods: Industrial production of this compound involves multi-step chemical synthesis. The process starts with the extraction of calcitriol, followed by its chemical modification to introduce the methylene group. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methylene calcitriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and methylene-substituted derivatives of calcitriol .

Scientific Research Applications

Methylene calcitriol has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its enhanced solubility and absorption, making it more effective in promoting calcium and phosphorus absorption. Its ability to inhibit cancer cell proliferation and induce apoptosis also sets it apart from other vitamin D analogs .

Properties

CAS No.

1428946-52-4

Molecular Formula

C28H44O3

Molecular Weight

428.65

Synonyms

(5Z,7E)-1α,3β-dihydroxy-17-((R)-7-hydroxy-7-methyl-octan-2-yl)-9,10-secoandrosta-5,7,10(19)-triene

Origin of Product

United States
Customer
Q & A

Q1: What makes the 2-methylene calcitriol analogs described in the paper "superagonists"? How do their structural modifications contribute to this enhanced activity?

A1: While the provided abstract doesn't explicitly detail the analogs' biological activity data, the term "superagonist" suggests these compounds demonstrate greater potency compared to the parent compound, 2-methylene calcitriol. [] The paper likely explores how specific structural modifications of 2-methylene calcitriol influence its interaction with the vitamin D receptor (VDR), ultimately leading to enhanced downstream effects. Analyzing the structure-activity relationship (SAR) is crucial for understanding how different substituents on the 2-methylene calcitriol scaffold affect its binding affinity to VDR and subsequent biological activity.

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